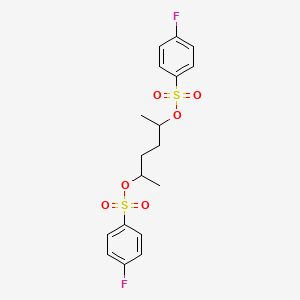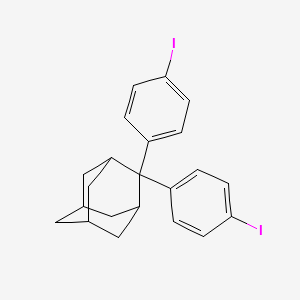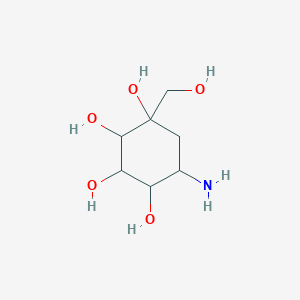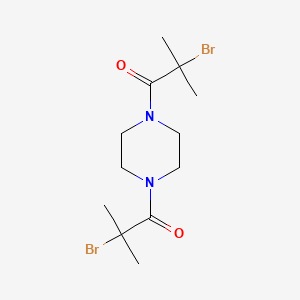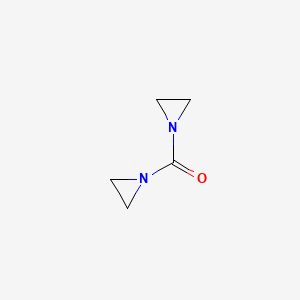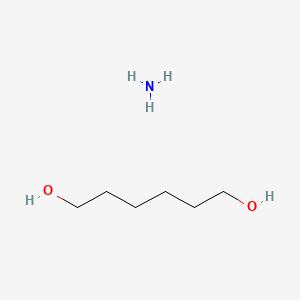
Azane;hexane-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;hexane-1,6-diol, also known as hexane-1,6-diol, is an organic compound with the chemical formula C₆H₁₄O₂. It is a colorless, water-soluble solid that is widely used in various industrial applications. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and sixth carbon atoms of a hexane chain, making it a diol. Hexane-1,6-diol is known for its versatility and is used in the production of polyesters, polyurethanes, and as a crosslinking agent in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexane-1,6-diol can be synthesized through the hydrogenation of adipic acid or its esters. In the laboratory, it is typically prepared by the reduction of adipates using lithium aluminium hydride. This method, however, is not practical on a commercial scale .
Industrial Production Methods: On an industrial scale, hexane-1,6-diol is produced by the catalytic hydrogenation of ester mixtures that include oligo- and polyesters of adipic acid and 6-hydroxycaproic acid. This process involves the use of catalysts and specific reaction conditions to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: Hexane-1,6-diol undergoes typical chemical reactions of alcohols, including:
Dehydration: This reaction leads to the formation of oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Esterification: Hexane-1,6-diol reacts with carboxylic acids to form esters.
Oxidation: Oxidation with pyridinium chlorochromate yields adipaldehyde.
Common Reagents and Conditions:
Dehydration: Typically involves heating in the presence of an acid catalyst.
Substitution: Requires suitable nucleophiles and reaction conditions.
Esterification: Involves carboxylic acids and acid catalysts.
Oxidation: Uses pyridinium chlorochromate as the oxidizing agent.
Major Products:
Oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran: from dehydration.
Adipaldehyde: from oxidation.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Hexane-1,6-diol exerts its effects primarily through its hydroxyl groups. These groups participate in hydrogen bonding and other interactions, making the compound a versatile intermediate in various chemical reactions. In biological systems, hexane-1,6-diol disrupts weak hydrophobic interactions, which can affect protein-protein and protein-RNA interactions. This property is particularly useful in studying biomolecular condensates and their behavior under different conditions .
Comparación Con Compuestos Similares
Hexane-1,6-diol can be compared with other diols such as:
1,4-Butanediol: A shorter chain diol with similar reactivity but different physical properties.
1,5-Pentanediol: Another diol with one less carbon atom, leading to different applications and reactivity.
1,8-Octanediol: A longer chain diol with different solubility and reactivity characteristics.
Uniqueness: Hexane-1,6-diol is unique due to its specific chain length and the positioning of its hydroxyl groups, which confer distinct physical and chemical properties. Its ability to improve the hardness and flexibility of polyesters and polyurethanes, as well as its role in studying biomolecular condensates, sets it apart from other diols .
Propiedades
Número CAS |
73892-07-6 |
|---|---|
Fórmula molecular |
C6H17NO2 |
Peso molecular |
135.20 g/mol |
Nombre IUPAC |
azane;hexane-1,6-diol |
InChI |
InChI=1S/C6H14O2.H3N/c7-5-3-1-2-4-6-8;/h7-8H,1-6H2;1H3 |
Clave InChI |
XUTABFBWDXRQII-UHFFFAOYSA-N |
SMILES canónico |
C(CCCO)CCO.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


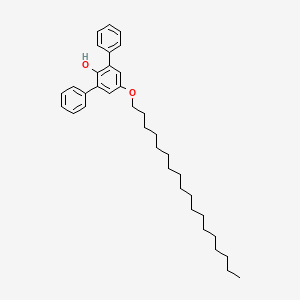
![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)
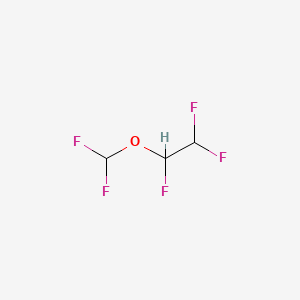
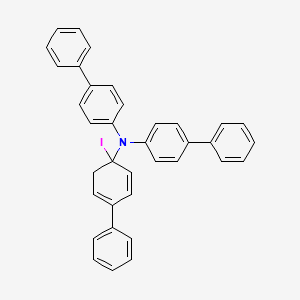
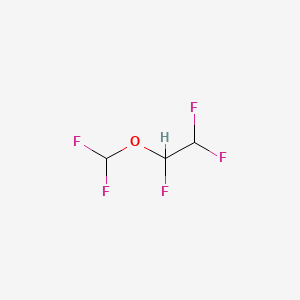
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)

